Product packaging for SNG-1153(Cat. No.:CAS No. 1446712-19-1)

SNG-1153

Cat. No.: B610900
CAS No.: 1446712-19-1
M. Wt: 406.3572
InChI Key: OXHMDMVBLQNMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNG-1153 (CAS 1446712-19-1) is a potent small molecule modulator of the estrogen receptor variant ER-alpha36. This compound has demonstrated significant preclinical research value for its ability to selectively target and inhibit the growth of cancer stem cells (CSCs) and therapy-resistant cancer cells across various malignancies, including lung cancer and leukemias. Its mechanism of action involves targeting key survival pathways in these cells. Research indicates that this compound can disrupt the WNT/β-catenin signaling pathway by inducing β-catenin phosphorylation and degradation, thereby inhibiting tumorsphere formation and reducing CSC populations. In models of BCR-ABL+ leukemia, including those with the T315I gatekeeper mutation resistant to standard tyrosine kinase inhibitors (TKIs), this compound acts by markedly disrupting the BCR-ABL-Tyr177-GRB2 complex, leading to inhibition of the downstream RAS/MAPK pathway. Furthermore, studies have shown that this compound exhibits synergistic effects when used in combination with TKIs, leading to more effective elimination of leukemic stem and progenitor cells in vitro and enhanced survival in vivo. The compound is the subject of ongoing clinical investigation, with phase I/II trials completed for advanced cancers. This compound is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17F3O5 B610900 SNG-1153 CAS No. 1446712-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHMDMVBLQNMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446712-19-1
Record name SNG-1153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNG-1153
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enhanced Survival in Mouse Models

In vivo studies utilizing mouse models have provided insights into the potential therapeutic impact of SNG-1153. Research has demonstrated that the administration of oral tyrosine kinase inhibitor (TKI) dasatinib (B193332) in combination with this compound effectively eliminates infiltrated BCR-ABL+ blast cells. This combined approach has been shown to enhance the survival rates in mice nih.govresearchgate.netnih.gov.

Effects on Bcr Abl T315i Mutant Cells

SNG-1153 has been investigated for its effects on cells harboring the BCR-ABL-T315I mutation, a common cause of resistance to several tyrosine kinase inhibitors in chronic myeloid leukemia nih.govresearchgate.netnih.gov. Studies have indicated that this compound is highly effective against these mutant cells nih.govresearchgate.net.

In viability assays conducted on human UT7 cells transduced with BCR-ABL-T315I, this compound alone effectively inhibited cell growth and strongly induced apoptosis compared to controls. These BCR-ABL-T315I cells showed minimal response to imatinib (B729) (IM) treatment, with high viability observed nih.govresearchgate.net.

Treatment GroupCell Viability (%)
BCR-ABL-T315I + ControlHigh
BCR-ABL-T315I + Imatinib96%
BCR-ABL-T315I + this compound~30% (up to 70% growth inhibition) nih.govresearchgate.net

Note: The cell viability percentage for this compound treatment is an approximation based on the reported growth inhibition percentage.

Further evidence of this compound's inhibitory effect on BCR-ABL-T315I mutant cells comes from colony-forming cell (CFC) assays. These assays demonstrated a significant reduction in both the total number and size of colonies formed by BCR-ABL-T315I mutant cells when treated with this compound researchgate.net.

Mechanistically, this compound has been shown to disrupt the interaction between BCR-ABL and GRB2, specifically at the BCR-ABL-Tyr177 residue. This disruption contributes to the inhibition of downstream signaling pathways, such as the RAS/MAPK pathway, which are crucial for the survival and proliferation of these leukemia cells nih.govresearchgate.netnih.gov.

Preclinical Research and in Vivo Studies of Sng 1153

In Vitro Efficacy Studies

In vitro studies are fundamental to assessing the direct impact of a compound on cancer cells. These experiments often involve exposing different cancer cell lines to varying concentrations of SNG-1153 and observing the effects on cell behavior, such as viability and proliferation.

Cell Viability Assays (e.g., CCK-8 assay)

Cell viability assays, such as the CCK-8 assay, are commonly used to quantify the number of living cells after treatment with a substance nih.govbohrium.com. Studies utilizing the CCK-8 assay have demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines in a dose-dependent manner nih.govaacrjournals.org. For instance, this compound effectively inhibited the growth of H460 lung cancer cells nih.gov. SNG1153 has also shown significant inhibition at low micromolar concentrations in ER-α36 overexpressed cell lines aacrjournals.org.

Colony Forming Assays

Colony forming assays evaluate the ability of single cells to proliferate and form colonies, serving as a measure of their reproductive viability and self-renewal potential nih.govthno.orgmdpi.com. This compound has been shown to inhibit the colony-forming activity of certain cancer cells, indicating its potential to suppress the long-term proliferation of these cells nih.gov. For example, SNG1153 inhibited the colony forming activity of H460 cells in a dose-dependent fashion nih.gov. A pronounced reduction in total colony numbers and colony size was observed in colony-forming cell (CFC) assays with SNG1153 treatment in BCR-ABL-T315I mutant cells researchgate.netoncotarget.com.

Effects on Cancer Cell Lines (e.g., H460, K562, Bcap-37, Ishikawa, SPC-A-1)

This compound has been tested on a variety of cancer cell lines to assess its broadness of activity.

H460 (Lung Cancer): this compound effectively inhibited the growth and induced apoptosis in H460 lung cancer cells nih.govoncotarget.com. It also inhibited the tumorsphere formation and decreased the population of CD133-positive cells, a marker for lung cancer stem cells nih.govoncotarget.comresearchgate.net.

K562 (Chronic Myelogenous Leukemia): SNG1153 has shown inhibitory effects on K562 cells. The IC50 value of SNG1153 in K562 cells was reported as 4.9 µM oncotarget.comnih.gov. SNG1153 alone inhibited the viability of K562 and imatinib-resistant K562 (K562IMR) cells up to 70% oncotarget.comnih.gov.

Bcap-37 (Breast Cancer): Studies have evaluated this compound's effects on Bcap-37 breast cancer cells aacrjournals.orgsci-hub.se. SNG1153 showed significant inhibition in ER-α36 overexpressed cell lines, which includes Bcap-37 aacrjournals.org.

Ishikawa (Endometrial Cancer): this compound has been evaluated for its activity against Ishikawa endometrial cancer cells aacrjournals.org. SNG1153 showed significant inhibition at low micromolar concentrations in ER-α36 overexpressed cell lines, including Ishikawa aacrjournals.org.

SPC-A-1 (Lung Adenocarcinoma): Research has also included SPC-A-1 lung adenocarcinoma cells in the evaluation of this compound's in vitro performance aacrjournals.org. SNG1153 showed significant inhibition at low micromolar concentrations in ER-α36 overexpressed cell lines, such as SPC-A-1 aacrjournals.org.

Here is a summary of this compound's effects on various cancer cell lines in vitro:

Cell LineCancer TypeObserved EffectRelevant Assay(s)Source(s)
H460Lung CancerInhibited growth, induced apoptosis, inhibited colony formation, decreased CD133+ cellsCCK-8, Colony Forming, Tumorsphere formation nih.govoncotarget.comresearchgate.net
K562Chronic Myelogenous LeukemiaInhibited viability (IC50 4.9 µM)Viability Assay oncotarget.comnih.gov
K562IMRImatinib-Resistant CMLInhibited viability up to 70%Viability Assay oncotarget.comnih.gov
Bcap-37Breast CancerSignificant inhibition (in ER-α36 overexpressing cells)CCK-8 Assay aacrjournals.org
IshikawaEndometrial CancerSignificant inhibition (in ER-α36 overexpressing cells)CCK-8 Assay aacrjournals.org
SPC-A-1Lung AdenocarcinomaSignificant inhibition (in ER-α36 overexpressing cells)CCK-8 Assay aacrjournals.org
BCR-ABL-T315I mutant cellsLeukemiaEffectively inhibited growth, induced apoptosis, reduced colony formationViability Assay, CFC Assay researchgate.netoncotarget.com

In Vivo Efficacy Studies in Xenograft Models

In vivo studies using xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are crucial for evaluating a compound's efficacy in a more complex biological system.

NOD/SCID Mice Models for Lung Cancer Stem Cells

NOD/SCID mice models are frequently used in cancer research due to their compromised immune systems, which allow for the engraftment and growth of human cancer cells, including cancer stem cells (CSCs) oncotarget.comresearchgate.netacs.org. This compound has been evaluated in NOD/SCID mice injected with lung tumorsphere cells, which are enriched for lung CSCs nih.govoncotarget.comresearchgate.net. SNG1153 was able to attenuate tumor formation in these mice, suggesting its ability to target and inhibit the growth of lung CSCs in a living system nih.govoncotarget.comresearchgate.net. Furthermore, SNG1153 pretreatment reduced CSCs in H460 cells and thus blocked tumor formation in vivo nih.gov.

Bcap-37 Xenograft Model (Breast Cancer)

The Bcap-37 xenograft model, utilizing Bcap-37 breast cancer cells implanted into mice, has been used to assess the in vivo efficacy of this compound against breast cancer aacrjournals.orgnih.gov. In vivo efficacy studies in the Bcap-37 xenograft model showed that SNG1153 resulted in tumor growth inhibition aacrjournals.orgresearchgate.net. At a high dose, the tumor growth inhibition was reported as 57% in this model aacrjournals.orgresearchgate.net.

Here is a summary of this compound's effects in xenograft models:

Xenograft ModelCancer TypeObserved EffectSource(s)
NOD/SCID with lung tumorsphere cellsLung Cancer Stem CellsAttenuated tumor formation, reduced CSCs nih.govoncotarget.comresearchgate.net
Bcap-37 xenograftBreast CancerDose-dependent tumor growth inhibition (57% at high dose) aacrjournals.orgresearchgate.net
Ishikawa xenograftEndometrial CancerDose-dependent tumor growth inhibition (65% at high dose) aacrjournals.orgresearchgate.net
SPC-A-1 xenograftLung AdenocarcinomaDose-dependent tumor growth inhibition (52% at high dose) aacrjournals.orgresearchgate.net
BCR-ABL+ blast cells in miceLeukemiaSignificantly eliminated infiltrated leukemic cells, enhanced survival nih.govoncotarget.com

Ishikawa Xenograft Model (Endometrial Cancer)

In vivo efficacy studies of this compound have been conducted using the Ishikawa xenograft model, which is representative of endometrial cancer. In these studies, this compound demonstrated dose-dependent inhibition of tumor growth. citeab.com

SPC-A-1 Xenograft Model (Lung Adenocarcinoma)

This compound has also been evaluated in the SPC-A-1 xenograft model, a preclinical model for lung adenocarcinoma. Similar to the Ishikawa model, this compound exhibited dose-dependent tumor growth inhibition in this model. citeab.com

Effects on Tumor Growth Inhibition

Across various xenograft models, this compound has shown promising effects on tumor growth inhibition. In the Ishikawa xenograft model (endometrial cancer), this compound achieved a tumor growth inhibition of 65% at a high dose. citeab.com In the SPC-A-1 xenograft model (lung adenocarcinoma), a high dose of this compound resulted in 52% tumor growth inhibition. citeab.com Preclinical studies also indicated that SNG1153 was able to attenuate tumor formation in NOD/SCID mice injected with lung tumorsphere cells. nih.gov

Here is a summary of tumor growth inhibition observed in specific xenograft models:

Xenograft ModelCancer TypeTumor Growth Inhibition (High Dose)Source
IshikawaEndometrial Cancer65% citeab.com
SPC-A-1Lung Adenocarcinoma52% citeab.com

Elimination of Infiltrated BCR-ABL+ Blast Cells in Mice

SNG1153 has been investigated for its ability to eliminate infiltrated BCR-ABL+ blast cells in mice. Oral administration of SNG1153 in combination with the tyrosine kinase inhibitor dasatinib (B193332) significantly eliminated infiltrated leukemic cells to a greater extent in multiple hematopoietic tissues compared to monotherapy with either agent. nih.govnih.gov This combination treatment led to significantly enhanced survival in leukemic mice. nih.govharvard.edu

Combination Therapies in Preclinical Settings

Preclinical research has explored the potential of combining this compound with other therapeutic agents, particularly tyrosine kinase inhibitors, to enhance anti-cancer effects.

SNG Inhibitors with Tyrosine Kinase Inhibitors (TKI)

The combination of SNG inhibitors, including SNG1153, with tyrosine kinase inhibitors (TKIs) has been evaluated in preclinical settings, particularly in the context of BCR-ABL+ leukemia. Studies have shown that combining SNG1153 with TKIs like imatinib (B729) (IM) or dasatinib (DA) can enhance the inhibition of cell growth and induce apoptosis in BCR-ABL+ leukemic cells, including those resistant to imatinib. nih.govuni.lu This combination strategy has demonstrated effectiveness in eliminating aggressive BCR-ABL+ blast cells in vitro and in vivo. nih.gov Specifically, oral combination treatment with SNG1153 and dasatinib was found to be more effective in eliminating BCR-ABL+ blast cells and enhancing the survival of leukemic mice compared to either agent alone or SNG1153 combined with imatinib. nih.gov The combination of SNG inhibitors and TKIs was shown to disrupt the interaction between BCR-ABL-Tyr177 and GRB2. nih.govuni.lu

Selective Elimination of TKI-Insensitive Stem/Progenitor Cells

A notable finding from preclinical studies is the selective elimination of treatment-naïve TKI-insensitive stem/progenitor cells by a combination of SNG inhibitors and TKIs. nih.gov This combination therapy was observed to achieve this selective elimination while sparing healthy counterparts, suggesting a potential strategy to target the root cause of relapse in some leukemias. nih.gov

Preclinical research is a critical phase in the development of new therapeutic agents, involving rigorous testing in laboratory settings and animal models to evaluate their potential efficacy and mechanisms of action before human trials pharmaceuticsconference.comnih.govnih.gov. For the chemical compound this compound, preclinical investigations have focused on its effects in relevant disease models, particularly in the context of certain leukemias and the challenging BCR-ABL-T315I mutation.

Immunological and Inflammatory Effects of Sng 1153

Modulation of Immune Responses

SNG-1153 is a synthetic derivative of icaritin (B1674259), a compound found in traditional Chinese medicine that has been reported to possess various biological activities, including the modulation of immunological function. nih.gov In studies focusing on chronic myeloid leukemia (CML), this compound has been described as a potent inhibitor that, when combined with dasatinib (B193332), effectively eliminates infiltrated BCR-ABL+ blast cells and enhances survival in murine models. mdpi.com This finding suggests that this compound can impact specific immune cell populations, such as leukemic blast cells, within the disease context, contributing to improved outcomes in these models. The elimination of these aberrant cells can be considered a form of immune system modulation in the context of leukemia.

Impact on Tumor Microenvironment

Studies investigating this compound have explored its effects on cancer stem/progenitor cells, which are key components of the tumor microenvironment (TME). Research in lung cancer models demonstrated that this compound inhibited the growth of lung cancer stem/progenitor cells. nih.gov It was found to inhibit tumorsphere formation and decrease the population of CD133-positive cancer cells, a marker associated with lung cancer stem cells. nih.gov Furthermore, this compound was shown to attenuate tumor formation in NOD/SCID mice inoculated with lung tumorsphere cells. nih.gov These effects indicate that this compound can influence the cellular composition and tumorigenic potential within the tumor microenvironment by targeting cancer stem-like cells.

Translational Research and Clinical Development of Sng 1153

Transition from Preclinical to Clinical Stages

The transition of a drug candidate from preclinical research to clinical trials is a critical phase in drug development veeprho.comacmedsci.ac.uk. Preclinical studies, often involving in vitro (cell-based) and in vivo (animal-based) testing, are conducted to assess the potential efficacy, safety, and pharmacokinetic profile of a compound before human testing can begin veeprho.comangelinipharma.com. SNG-1153 has undergone preclinical validation, demonstrating activity in various cancer models patsnap.comresearchgate.netresearchgate.net. For instance, preclinical data suggested that this compound exerts potent inhibitory effects on lung cancer cell growth in vitro researchgate.net. It has also shown effectiveness in inhibiting the growth and inducing apoptosis in BCR-ABL+ leukemic cells, including those with the T315I mutation, which are often resistant to existing tyrosine kinase inhibitors (TKIs) patsnap.comresearchgate.netnih.gov. Studies in mice have indicated that oral administration of this compound can effectively eliminate infiltrated BCR-ABL+ blast cells and enhance survival patsnap.comnih.gov. These preclinical findings provided the basis for advancing this compound into clinical development anr2025.org.

Investigational New Drug (IND) Approval

The progression from preclinical studies to human clinical trials requires the submission and approval of an Investigational New Drug (IND) application by regulatory authorities such as the U.S. Food and Drug Administration (FDA) veeprho.comintrabio.commfds.go.kr. An IND application provides comprehensive data from preclinical studies, manufacturing information, and the proposed clinical trial protocol to demonstrate that the investigational drug is reasonably safe for initial human testing veeprho.commfds.go.kr. Beijing Shenogen Pharma Group Ltd. received notification of IND approval for this compound from the US FDA shenogen.com. This approval marked a significant step, allowing the company to proceed with clinical trials in the United States intrabio.comshenogen.com.

Current Clinical Trial Status and Indications

As of the latest information available, this compound is in the early stages of clinical development patsnap.com. Its global highest R&D status is Phase 1 patsnap.com.

Phase 1 Clinical Trials

Phase 1 clinical trials are typically the first studies conducted in humans. Their primary purpose is to evaluate the safety and tolerability of a new drug, determine a safe dosage range, and identify any potential side effects debra.org. These trials usually involve a small number of healthy volunteers or patients with the targeted disease debra.org. This compound is currently in Phase 1 clinical trials patsnap.compatsnap.com.

Hepatocellular Carcinoma (HCC) as an Indication

Hepatocellular carcinoma (HCC), a common type of liver cancer, is an active indication for this compound's clinical development patsnap.com. Preclinical and clinical data on related compounds like icaritin (B1674259) have supported their investigation in HCC nih.govresearchgate.net. While the specific data from this compound's Phase 1 trial in HCC are not extensively detailed in the provided snippets, its designation for this indication in clinical trials indicates its potential therapeutic role in this cancer type patsnap.com.

Comparison with Icaritin (SNG162) in Clinical Contexts

This compound is a synthetic analog of icaritin (also referred to as SNG162 in some contexts) patsnap.comresearchgate.netnih.gova-z.lu. Both compounds are being investigated for their therapeutic potential, particularly in oncology patsnap.comnih.gova-z.lu. Preclinical studies have provided some comparative data between this compound and icaritin. For example, in studies involving K562 cells, SNG1153 alone demonstrated a higher inhibitory effect on cell viability compared to SNG162 or imatinib (B729) (IM) researchgate.netresearchgate.netnih.gov. SNG1153 inhibited viability up to 70%, while SNG162 inhibited it by approximately 40% researchgate.netresearchgate.netnih.gov. Furthermore, SNG1153 was shown to be more potent than SNG162 in inhibiting cell growth and inducing apoptosis in IM-resistant K562IMR cells researchgate.net. The IC50 value for SNG1153 in K562 cells was reported as 4.9 µM, compared to 9 µM for SNG162 researchgate.netnih.gov. Preclinical data also suggested that SNG1153 exhibits better bioavailability and safety than icaritin researchgate.net.

While both this compound and icaritin are in clinical trials patsnap.coma-z.lu, the provided information primarily details icaritin's progress to Phase 3 trials for HCC nih.govresearchgate.net. This compound is currently in Phase 1 patsnap.com. Direct comparative clinical data between this compound and icaritin are not available in the provided search results. However, the preclinical findings suggest that this compound may possess enhanced potency compared to icaritin in certain cancer cell lines researchgate.netresearchgate.netnih.gov.

Here is a summary of preclinical comparative data between this compound and Icaritin (SNG162):

FeatureThis compoundIcaritin (SNG162)Source
Inhibition of K562 cell viabilityUp to 70%Approximately 40% researchgate.netresearchgate.netnih.gov
IC50 in K562 cells4.9 µM9 µM researchgate.netnih.gov
Potency in IM-resistant K562IMR cellsMore potent inhibition of growth and apoptosisLess potent researchgate.net
BioavailabilitySuggested to be better in preclinical studiesLess than SNG1153 in preclinical studies researchgate.net
SafetySuggested to be better in preclinical studiesLess than SNG1153 in preclinical studies researchgate.net

Note: This table presents preclinical data and should not be interpreted as clinical findings.

Future Research Directions and Methodological Considerations

Advanced Molecular Profiling and Omics Technologies in SNG-1153 Research

Advanced molecular profiling and various omics technologies offer powerful tools to comprehensively analyze the biological impact of this compound and identify key determinants of response and resistance. These approaches can provide a detailed molecular fingerprint of cellular states and changes induced by this compound treatment. mdpi.comaacrjournals.org

Proteomics and Metabolomics for Deeper Pathway Understanding

Proteomics and metabolomics, which study the complete set of proteins and metabolites within a biological system, respectively, are crucial for gaining a deeper understanding of the pathways modulated by this compound. researchgate.netmdpi.comnih.gove-enm.orgtarbaweya.org Metabolomics can provide information on biochemical activities by reflecting the substrates and products of cellular metabolism, offering insights into biological conditions and disease states. e-enm.org Combined proteomic and metabolomic analyses have been used to investigate molecular mechanisms in response to various stimuli and in disease contexts, such as salt stress in barley or tuberculosis in humans. researchgate.netmdpi.comnih.gov Applying these techniques to this compound research could help elucidate the specific protein networks and metabolic pathways affected by the compound, identifying key nodes and potential off-target effects. This could involve comparing proteomic and metabolomic profiles of sensitive versus resistant cells or tissues treated with this compound to pinpoint critical differences.

Single-Cell Sequencing to Identify Responsive Cell Subpopulations

Single-cell sequencing technologies, such as single-cell RNA sequencing (scRNA-seq), enable the analysis of gene expression at the resolution of individual cells. frontiersin.orgelifesciences.orgnih.gov This is particularly valuable in heterogeneous cell populations, such as tumors, where different subpopulations may exhibit varying degrees of sensitivity or intrinsic resistance to a therapeutic agent. nih.govnih.gov By applying single-cell sequencing to this compound treated samples, researchers can identify specific cell subpopulations that are most responsive or resistant to the treatment. This can help to uncover the unique molecular characteristics of these subpopulations and provide insights into the mechanisms underlying differential responses. For instance, scRNA-seq has been used to reveal metabolic reprogramming as a resistance mechanism in BRAF-mutated multiple myeloma. nih.gov Such studies could inform strategies for targeting resistant cell fractions or developing combination therapies.

Development of Predictive Biomarkers for this compound Response

Identifying predictive biomarkers is essential for personalizing therapy and improving treatment outcomes with this compound. A predictive biomarker is a characteristic measured before treatment that indicates the likelihood of response to a specific therapy. mdpi.com Research in this area would focus on discovering molecular markers (e.g., genetic mutations, protein expression levels, or metabolic signatures) that correlate with sensitivity or resistance to this compound. Studies in other fields have explored various types of predictive biomarkers, including gene expression profiles, protein markers, and circulating tumor DNA. mdpi.comfrontiersin.orgresearchgate.net Given this compound's reported activity and mechanisms, future research could investigate specific protein interactions, such as the BCR-ABL-Tyr177-GRB2 complex in CML, or the expression of markers like ERα36 or CD133 in relevant cancer types, as potential predictive biomarkers. oncotarget.comoncotarget.com Metabolomic profiling could also reveal predictive metabolic signatures associated with this compound response. nih.gov

Mechanistic Studies of Resistance to this compound Therapy

Understanding the mechanisms by which cancer cells develop or acquire resistance to this compound is critical for designing strategies to overcome it. While this compound has shown effectiveness against certain resistant cell populations, such as TKI-resistant and BCR-ABL-T315I mutant CML cells, resistance can still emerge. oncotarget.com Studies have investigated resistance mechanisms to other targeted therapies, identifying factors such as gene mutations, activation of alternative pathways, and changes in the tumor microenvironment. pnas.orgfrontiersin.org Future research on this compound resistance could involve in vitro and in vivo models to identify genetic alterations, epigenetic modifications, or cellular adaptations that confer resistance. Investigating the role of cancer stem cells, which have been implicated in resistance to conventional therapies and are targeted by this compound in lung cancer models, will be important. oncotarget.comresearchgate.net Techniques like single-cell sequencing can help dissect the heterogeneity of resistant cell populations and identify specific resistance mechanisms at the single-cell level. nih.gov

Exploration of Novel Combinatorial Strategies for Enhanced Efficacy

Combining this compound with other therapeutic agents holds promise for enhancing efficacy, overcoming resistance, and potentially reducing required doses. Combinatorial strategies are widely used in cancer therapy to target multiple pathways simultaneously or leverage synergistic effects. nih.govnih.gov Preclinical studies have shown that combining this compound with the TKI dasatinib (B193332) effectively eliminated blast cells and enhanced survival in mouse models of CML. oncotarget.com Future research will likely explore novel combinations of this compound with various classes of anti-cancer drugs, including chemotherapy, targeted therapies (e.g., other TKIs, pathway inhibitors), immunotherapy agents, or epigenetic modifiers. nih.govnih.govmdpi.comtandfonline.com The rationale for specific combinations can be guided by mechanistic studies revealing synergistic pathway interactions or mechanisms of resistance that can be simultaneously targeted.

Addressing Translational Challenges in Drug Development

The transition of a promising compound from preclinical studies to successful clinical application is a complex process fraught with translational challenges. For this compound, a synthetic modulator of ER-α36 currently in Phase 1 development, addressing these challenges is crucial for its potential as a therapeutic agent in various cancers and potentially other indications. Preclinical research has provided valuable insights into the compound's mechanism of action and efficacy in various in vitro and in vivo models, laying the groundwork for clinical translation nih.govaacrjournals.orgnih.govoncotarget.comresearchgate.net. However, navigating the differences between preclinical models and human physiology, optimizing clinical trial design, and ensuring scalability and reproducibility are key areas requiring careful consideration mdpi.comnih.govresearchgate.netfda.gov.

Pharmacokinetic studies in rats indicated a linear profile with oral bioavailability exceeding 55% aacrjournals.org. Such data are vital for informing initial human dosing strategies and predicting human pharmacokinetics, although interspecies scaling requires careful validation in early clinical trials. Establishing a clear pharmacokinetic/pharmacodynamic relationship in humans is a critical translational step to ensure that exposures achieved in patients are sufficient to engage the target and elicit a therapeutic effect without leading to off-target toxicities (though safety profiles are outside the scope here, understanding the relationship is key for efficacy translation).

Preclinical efficacy data, such as tumor growth inhibition in xenograft models, provide evidence of potential clinical benefit aacrjournals.org.

Preclinical Efficacy of this compound in Xenograft Models aacrjournals.org

ModelDose InvestigatedTumor Growth Inhibition (%)
Breast Cancer (Bcap-37)High Dose57
Endometrial Cancer (Ishikawa)High Dose65
Lung Adenocarcinoma (SPC-A-1)High Dose52

Note: Data extracted from preclinical studies.

Translational challenges extend to the design and execution of clinical trials. Recruiting appropriate patient populations, particularly for specific cancer subtypes or those with resistance mechanisms targeted by this compound, requires careful consideration of inclusion and exclusion criteria based on preclinical findings and biomarker data fda.govnih.govstep-up-clinical-trials.co.uk. Methodological considerations in trial design, such as selecting appropriate endpoints that are predictive of clinical benefit and align with regulatory requirements, are also crucial fda.govtheisn.org. The reproducibility of preclinical findings in a clinical setting is not always guaranteed, highlighting the need for robust trial designs and comprehensive data analysis nih.gov.

Furthermore, scaling up the manufacturing of this compound for clinical trial and potentially commercial supply presents logistical and technical challenges that must be addressed early in development researchgate.net. Ensuring consistent product quality and purity across different scales of production is paramount.

Addressing translational challenges for this compound necessitates a multidisciplinary approach, integrating expertise in preclinical science, clinical pharmacology, trial design, manufacturing, and regulatory affairs. Continued research is needed to further elucidate the precise patient populations most likely to respond to this compound based on its complex mechanisms of action and to develop predictive biomarkers.

Q & A

Q. What approaches are used to investigate acquired resistance mechanisms to this compound in longitudinal cancer models?

  • Methodological Answer:
  • Generate resistant cell lines via dose escalation over 6–12 months.
  • Perform whole-exome sequencing and CRISPR-Cas9 screens to identify resistance mutations.
  • Validate candidate pathways (e.g., ER-α36 downregulation) using rescue experiments (e.g., overexpression plasmids).
  • Test epigenetic modifiers (e.g., HDAC inhibitors) to reverse resistance .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNG-1153
Reactant of Route 2
Reactant of Route 2
SNG-1153

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.